

# Rovatirelin Clinical Trials: A Critical Review of Efficacy and Safety Data Versus Placebo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Rovatirelin |           |
| Cat. No.:            | B610565     | Get Quote |

A comprehensive analysis of the clinical trial data for **rovatirelin**, a thyrotropin-releasing hormone (TRH) analogue, in the treatment of spinocerebellar degeneration (SCD) reveals a nuanced efficacy profile when compared with placebo. While individual Phase 3 trials did not meet their primary endpoints, a post-hoc pooled analysis suggests a potential therapeutic benefit in a specific subpopulation of patients with more severe ataxia.

**Rovatirelin**, a synthetic derivative of TRH, has been investigated for its potential to improve ataxic symptoms in patients with SCD.[1] Its proposed mechanism of action involves binding to TRH receptors in the central nervous system, which in turn promotes the release of various neurotransmitters, including acetylcholine and dopamine, potentially leading to improved motor function.[2][3] This review synthesizes the available clinical trial data for **rovatirelin**, focusing on two pivotal Phase 3 studies, KPS1301 and KPS1305, and a subsequent pooled analysis of their results.

## **Pivotal Clinical Trials: KPS1301 and KPS1305**

Two multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials, KPS1301 (NCT01970098) and KPS1305 (NCT02889302), were conducted to evaluate the efficacy and safety of **rovatirelin** in patients with SCD.[4][5] The primary endpoint in both studies was the change in the total score on the Scale for the Assessment and Rating of Ataxia (SARA), a standardized measure of ataxia severity.

**Experimental Protocols:** 



The general methodology for these trials is outlined below:

- Study Design: Both were randomized, double-blind, placebo-controlled, multicenter studies.
- Patient Population: Patients with predominant cerebellar ataxia, including spinocerebellar ataxia type 6 (SCA6), spinocerebellar ataxia type 31 (SCA31), or cortical cerebellar atrophy (CCA), were enrolled.
  - KPS1301 specifically enrolled patients with truncal ataxia.
  - KPS1305 enrolled patients with both truncal and limb ataxia.
- Treatment:
  - In KPS1301, patients were randomized in a 1:1:1 ratio to receive rovatirelin 1.6 mg,
     rovatirelin 2.4 mg, or placebo orally once daily for 28 weeks.
  - In KPS1305, patients were randomized in a 1:1 ratio to receive rovatirelin 2.4 mg or placebo orally once daily for 24 weeks.
- Primary Endpoint: The primary outcome measure for both trials was the change from baseline in the total SARA score at the end of the treatment period.

## **Data Presentation: Efficacy Outcomes**

Neither the KPS1301 nor the KPS1305 trial demonstrated a statistically significant difference between the **rovatirelin** and placebo groups for the primary endpoint. However, a pooled analysis of the data from both trials, focusing on patients who met the inclusion criteria for the KPS1305 study, revealed a statistically significant improvement in the SARA total score for the **rovatirelin** 2.4 mg group compared to the placebo group.

Table 1: Change in SARA Total Score in Individual Phase 3 Trials



| Trial                 | Treatment<br>Group    | N     | Adjusted Mean Change from Baseline in SARA Total Score | Difference<br>vs. Placebo<br>(95% CI) | p-value |
|-----------------------|-----------------------|-------|--------------------------------------------------------|---------------------------------------|---------|
| KPS1301               | Rovatirelin<br>1.6 mg | 125   | -0.74                                                  |                                       |         |
| Rovatirelin<br>2.4 mg | 126                   | -1.23 | -0.07 (-0.64<br>to 0.49)                               | 0.800                                 |         |
| Placebo               | 123                   | -1.16 |                                                        |                                       | •       |
| KPS1305               | Rovatirelin<br>2.4 mg | 101   | -1.46                                                  | -0.42 (-1.02<br>to 0.18)              | 0.165   |
| Placebo               | 102                   | -1.04 |                                                        |                                       |         |

Data sourced from a pooled analysis of two randomized, double-blind, placebo-controlled phase 3 trials.

Table 2: Pooled Analysis of Change in SARA Total Score



| Patient<br>Group                | Treatment<br>Group    | N     | Adjusted Mean Change from Baseline in SARA Total Score | Difference<br>vs. Placebo<br>(95% CI) | p-value |
|---------------------------------|-----------------------|-------|--------------------------------------------------------|---------------------------------------|---------|
| Overall<br>Pooled<br>Population | Rovatirelin<br>2.4 mg | 140   | -1.64                                                  | -0.61 (-1.16<br>to -0.06)             | 0.029   |
| Placebo                         | 138                   | -1.03 |                                                        |                                       |         |
| Baseline<br>SARA Score<br>≥ 15  | Rovatirelin<br>2.4 mg | -1.75 | -1.16 (-1.95<br>to -0.38)                              | 0.003                                 |         |
| Placebo                         | -0.58                 |       |                                                        |                                       | •       |
| Baseline<br>SARA Score<br>< 15  | Rovatirelin<br>2.4 mg | -1.54 | -0.06 (-0.85<br>to 0.73)                               | 0.879                                 |         |

Data sourced from a pooled analysis of two randomized, double-blind, placebo-controlled phase 3 trials.

The pooled analysis also indicated that the treatment effect was more pronounced in patients with a baseline SARA score of 15 or greater, suggesting that **rovatirelin** may be more effective in patients with more severe ataxia.

## **Safety and Tolerability**

Across the clinical trials, **rovatirelin** was generally well-tolerated. The most commonly reported adverse events (occurring in 5% or more of patients in the **rovatirelin** group) were nasopharyngitis, nausea, decreased weight, and contusion. The majority of these adverse events were mild in severity.



Check Availability & Pricing

# **Mandatory Visualizations**

To further elucidate the experimental design and potential mechanism of action, the following diagrams are provided.





Click to download full resolution via product page

Clinical Trial Workflow for Royatirelin Phase 3 Studies.





Click to download full resolution via product page

Proposed Signaling Pathway of Rovatirelin.





Click to download full resolution via product page

Logical Comparison of **Rovatirelin** vs. Placebo Efficacy.

## **Critical Review and Future Directions**

The clinical trial data for **rovatirelin** present a complex picture. The failure of the individual Phase 3 trials to meet their primary endpoints raises questions about the overall efficacy of the drug in a broad population of SCD patients. However, the statistically significant findings from the pooled analysis, particularly in patients with more severe ataxia, suggest that **rovatirelin** may have a role in the management of a specific subset of this patient population.

It is important to note that the pooled analysis was a post-hoc analysis, which can be subject to bias. Therefore, these findings should be interpreted with caution. The withdrawal of the marketing approval application in Japan and the initiation of an additional Phase III trial underscore the need for further evidence to confirm the efficacy of **rovatirelin**.

Future research should focus on prospectively designed studies in well-defined patient populations, potentially enriching for patients with more severe ataxia (e.g., baseline SARA score  $\geq$  15). Additionally, further investigation into the underlying mechanism of action and the identification of biomarkers that could predict treatment response would be valuable in optimizing the use of **rovatirelin** for SCD.

In conclusion, while **rovatirelin** has demonstrated a favorable safety profile, its efficacy in treating spinocerebellar degeneration remains to be definitively established. The available data



suggest a potential benefit for patients with more severe ataxia, but further robust clinical trials are necessary to confirm these findings and to delineate the appropriate patient population for this therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. kissei.co.jp [kissei.co.jp]
- 2. kissei.co.jp [kissei.co.jp]
- 3. Kissei Initiates Additional Phase III Clinical Trial for Rovatirelin (KPS-0373) for the Treatment of Spinocerebellar Degeneration | News Release(2025) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 4. Effect of rovatirelin in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Rovatirelin Clinical Trials: A Critical Review of Efficacy and Safety Data Versus Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610565#a-critical-review-of-rovatirelin-clinical-trialdata-versus-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com